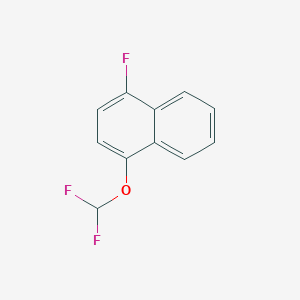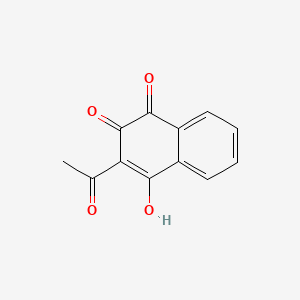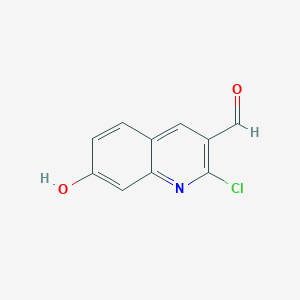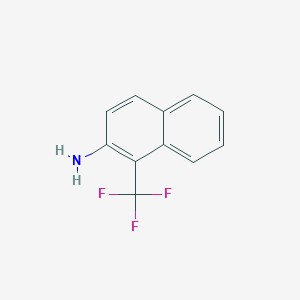![molecular formula C11H7N3O2 B11892637 4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione CAS No. 27295-67-6](/img/structure/B11892637.png)
4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is a heterocyclic compound with a unique structure that has attracted significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione typically involves a multi-step process. One common method includes the oxidative annulation of N-phenylglycines with maleimides, followed by subsequent reactions such as dehydrogenation and N-demethylation . Another approach involves a P(NMe2)3-catalyzed [4 + 2] annulation of 2-amino-β-nitrostyrenes and β′-acetoxy allenoates, followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and CeO2 (cerium(IV) oxide).
Reduction: Zinc in acetic acid (Zn/AcOH) is often used for reduction reactions.
Substitution: Nucleophiles such as amines and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound has shown potential as an antileishmanial agent.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and differentiation . The compound’s ability to interfere with these pathways makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its antileishmanial activity.
1H-pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors.
Uniqueness
4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione stands out due to its unique structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
27295-67-6 |
|---|---|
Molecular Formula |
C11H7N3O2 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
4-aminopyrrolo[3,4-c]quinoline-1,3-dione |
InChI |
InChI=1S/C11H7N3O2/c12-9-8-7(10(15)14-11(8)16)5-3-1-2-4-6(5)13-9/h1-4H,(H2,12,13)(H,14,15,16) |
InChI Key |
RAXYIYHDTOVGMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)N)C(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


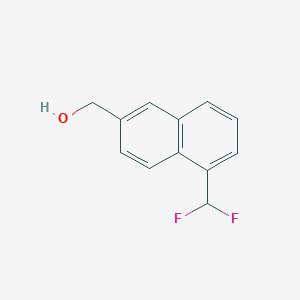
![2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride](/img/structure/B11892560.png)
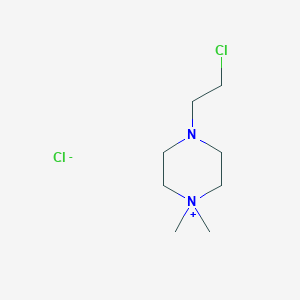
![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B11892567.png)
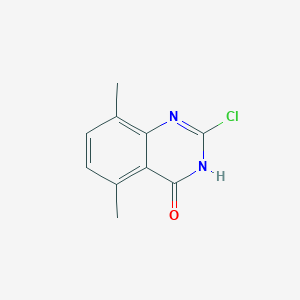
![Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]-](/img/structure/B11892581.png)
